molecular formula C3H7ClN4 B1610634 3-Methyl-4H-1,2,4-triazol-4-amine CAS No. 26601-17-2

3-Methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B1610634
CAS No.: 26601-17-2
M. Wt: 134.57 g/mol
InChI Key: XYFLJRJMQDKZIU-UHFFFAOYSA-N
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Scientific Research Applications

Medicinal Chemistry

3-Methyl-4H-1,2,4-triazol-4-amine exhibits notable biological activities that make it a candidate for pharmaceutical development.

Antibacterial Activity

Research indicates that triazole derivatives, including 3-Methyltriazole, possess significant antibacterial properties. For instance, studies have demonstrated that compounds derived from triazoles show effective activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .

CompoundPathogenMIC (µg/mL)
3-Methyltriazole DerivativeE. coli0.12
3-Methyltriazole DerivativeS. aureus0.25
3-Methyltriazole DerivativeP. aeruginosa0.50

Antifungal Properties

Triazoles are well-known antifungal agents. The compound has been studied for its efficacy against fungal strains such as Candida albicans. Its mechanism involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .

Agricultural Applications

The compound has shown promise in agricultural applications as a fungicide and herbicide.

Fungicidal Activity

Research indicates that triazole derivatives can effectively control fungal pathogens in crops, reducing the incidence of diseases caused by fungi such as Fusarium and Botrytis species . The application of these compounds can enhance crop yield and quality.

Herbicidal Properties

Triazoles have also been investigated for their herbicidal properties. They inhibit specific enzymes involved in plant growth, thus controlling weed populations without harming crops .

Materials Science

In materials science, 3-Methyltriazole is utilized in synthesizing various polymers and materials.

Click Chemistry

The compound participates in click chemistry reactions, particularly the azide-alkyne cycloaddition, which is pivotal in bioconjugation and the development of new materials . This reaction facilitates the formation of stable linkages between different molecular entities.

Coordination Chemistry

Triazoles can form complexes with metal ions, leading to the development of novel catalysts and materials with unique properties . These complexes are being explored for applications in catalysis and sensor technology.

Case Study 1: Antibacterial Screening

A study conducted by Muthal et al. (2010) synthesized several triazole derivatives and evaluated their antibacterial activity against multiple strains including Bacillus subtilis and Pseudomonas aeruginosa. The results showed that specific derivatives exhibited MIC values comparable to traditional antibiotics like levofloxacin .

Case Study 2: Agricultural Efficacy

In a field trial reported by researchers in India, the application of a triazole-based fungicide significantly reduced the incidence of leaf blight in rice crops compared to untreated controls, demonstrating its potential as an effective agricultural agent .

Biological Activity

3-Methyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its ability to interact with various biological targets. The compound's structure allows it to participate in diverse biochemical pathways.

The primary mechanism through which this compound exerts its antimicrobial effects involves the inhibition of the cytochrome P450-dependent enzyme responsible for the 14α-demethylation of lanosterol. This step is crucial for ergosterol biosynthesis in fungi, an essential component of their cell membranes. By disrupting ergosterol production, the compound increases cell membrane permeability, leading to cell lysis and death of pathogens such as:

  • Bacteria : Escherichia coli, Bacillus subtilis
  • Fungi : Aspergillus niger, Candida albicans .

Research Findings

A study highlighted that this compound demonstrated promising antimicrobial activity against various strains. The minimum inhibitory concentration (MIC) values indicated effective inhibition comparable to standard antibiotics .

Microorganism MIC (µg/mL) Zone of Inhibition (mm)
Escherichia coli1015
Bacillus subtilis818
Aspergillus niger520
Candida albicans617

In addition to its antimicrobial properties, research has shown that this compound also exhibits anticancer activity. The compound's mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. It has been suggested that triazole derivatives can influence gene expression related to cancer cell growth .

Case Studies

A recent study evaluated various triazole derivatives for their anticancer effects using XTT assays against several cancer cell lines. The results indicated that compounds with a triazole scaffold exhibited significant cytotoxicity and antiangiogenic properties .

Cell Line IC50 (µM) Activity
MCF7 (Breast Cancer)12High
HeLa (Cervical Cancer)15Moderate
A549 (Lung Cancer)10High

Biochemical Pathways and Cellular Effects

The biochemical pathways influenced by this compound include:

  • Ergosterol Biosynthesis : Inhibition leads to increased membrane permeability.
  • Cell Signaling Pathways : Potential modulation affecting cellular metabolism and proliferation.
  • Gene Expression : Changes in expression patterns may contribute to its anticancer effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methyl-4H-1,2,4-triazol-4-amine derivatives, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or S-alkylation under basic conditions. For example, 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine is synthesized by reacting 4-fluorobenzyl chloride with 1H-1,2,4-triazol-5-thiol in the presence of NaOH or K₂CO₃ . Microwave-assisted synthesis can enhance efficiency, reducing reaction times and improving yields compared to conventional heating . Optimization includes varying bases (e.g., NaH for stronger deprotonation) or solvents (DMF, THF) to control regioselectivity. For alkylsulfanyl derivatives, S-alkylation with aryl halides in alkaline media at room temperature is effective .

Q. How can researchers ensure purity and structural fidelity of synthesized this compound derivatives?

  • Methodological Answer : Purity is verified via HPLC (≥95% purity, as in ) and characterized using ¹H/¹³C-NMR to confirm substituent positions . Mass spectrometry (MS) and elemental analysis validate molecular weight and composition. For example, QikProp analysis (Table 3 in ) predicts physicochemical properties like logP and polar surface area, aiding in structural validation. Crystallization techniques (e.g., slow evaporation) and single-crystal X-ray diffraction (using SHELX ) resolve ambiguities in stereochemistry.

Advanced Research Questions

Q. What computational approaches are used to predict the drug-likeness and pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations analyze electronic properties (HOMO-LUMO gaps, dipole moments) and reactivity . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets like tyrosinase or antimicrobial enzymes . ADME properties are predicted using tools like SwissADME, incorporating parameters from QikProp data (e.g., % human oral absorption, BBB permeability) . For instance, derivatives with logP < 3 and polar surface area < 140 Ų are prioritized for oral bioavailability .

Q. How can crystallographic refinement tools like SHELX resolve challenges in structural determination of triazol-4-amine complexes?

  • Methodological Answer : SHELXL refines small-molecule structures against high-resolution data, handling twinning and disorder via TWIN/BASF commands . For example, the monoclinic crystal structure of N-[4-(dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine (P2₁/c space group, a = 10.3665 Å, β = 90.257°) was resolved using SHELX, with R-factor convergence at 0.047 . Challenges like low electron density in flexible substituents are addressed using restraints (e.g., SIMU for thermal motion) and validation via PLATON .

Q. How do structural modifications (e.g., alkylsulfanyl vs. fluorobenzyl groups) influence the antimicrobial activity of triazol-4-amine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃, -F) enhance antimicrobial potency. For example, 3-((1H-benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine derivatives with fluorobenzyl substituents showed MIC values of 1.5–3.125 µg/mL against bacterial strains, attributed to increased lipophilicity and membrane penetration . Comparative assays (e.g., colorimetric diphenolase inhibition) quantify activity differences, with IC₅₀ values guiding substituent prioritization .

Q. Data Analysis & Contradiction Resolution

Q. How can researchers reconcile discrepancies in reported bioactivity data for triazol-4-amine derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., broth microdilution vs. agar diffusion) or strain-specific responses. Meta-analyses should normalize data using standard protocols (CLSI guidelines) and control compounds (e.g., ciprofloxacin for bacteria). For example, conflicting MIC values for 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives were resolved by repeating assays in triplicate and reporting geometric mean IC₅₀ . Statistical tools (ANOVA, t-tests) identify significant differences (p < 0.05).

Properties

IUPAC Name

3-methyl-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-3-6-5-2-7(3)4/h2H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXVQYBDSTZZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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